Dabigatran Impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran Impurity F is a byproduct formed during the synthesis of Dabigatran etexilate, a novel oral anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Impurity F involves several steps, starting from the raw materials to the final active pharmaceutical ingredient (API). The process includes the use of various reagents and conditions to achieve the desired product. One of the key steps in the synthesis is the Pinner reaction, which is optimized using design of experiment (DoE) software to establish critical process parameters . The reaction conditions typically involve the use of solvents like methanol and reagents such as n-hexyl-4-nitrophenyl carbonate .
Industrial Production Methods
In industrial production, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dabigatran Impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound to other related compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .
Scientific Research Applications
Dabigatran Impurity F has several scientific research applications, including:
Biology: The compound is studied for its potential biological effects and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dabigatran Impurity F include:
Dabigatran Impurity N: N-nitroso derivative of Dabigatran etexilate.
Dabigatran Acyl-β-D-Glucuronide: A metabolite of Dabigatran formed in the body.
Desethyl Dabigatran Etexilate: A related compound formed during the synthesis of Dabigatran etexilate.
Uniqueness
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate. Its identification and quantification are crucial for ensuring the quality of the final pharmaceutical product .
Biological Activity
Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. However, the presence of impurities, such as Dabigatran Impurity F, raises concerns regarding their biological activity and potential effects on therapeutic efficacy and safety. This article explores the biological activity of this compound based on available research findings.
Overview of Dabigatran and Its Impurities
Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, in the body. The compound inhibits thrombin, which plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. While dabigatran has established anticoagulant properties, the biological activities of its impurities, including Impurity F, are less well characterized.
This compound is classified among the various impurities that can arise during the synthesis of dabigatran etexilate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to identify and quantify these impurities in pharmaceutical formulations .
Table 1: Summary of Impurities in Dabigatran Etexilate
Impurity Name | Retention Time (min) | Molecular Weight (g/mol) |
---|---|---|
Impurity A | 3.423 | 483.20 |
Impurity B | 4.013 | 501.15 |
Impurity F | 5.514 | 501.15 |
Impurity C | 9.935 | 628.30 |
Anticoagulant Effects
The biological activity of this compound has not been extensively studied; however, it is essential to understand its potential impact on the pharmacodynamics of dabigatran. In general, impurities may alter the overall efficacy and safety profile of a drug.
- In Vitro Studies : Preliminary studies suggest that some impurities may exhibit anticoagulant properties, although specific data on Impurity F remains limited . The interaction of impurities with thrombin or other components of the coagulation cascade could theoretically enhance or inhibit the effects of dabigatran.
- Genotoxicity Assessments : According to FDA evaluations, none of the specified impurities, including those related to dabigatran, showed positive results in genotoxicity assays, indicating a low risk for genetic damage . This is crucial for ensuring patient safety.
Pharmacokinetics
The pharmacokinetic profile of dabigatran is characterized by its absorption, distribution, metabolism, and excretion (ADME). The conversion from dabigatran etexilate to dabigatran occurs rapidly after oral administration, with peak plasma concentrations typically reached within two hours .
- Renal Clearance : Approximately 80-85% of dabigatran is eliminated unchanged via renal pathways . The implications for impurity clearance are significant; any accumulation due to impaired renal function could affect therapeutic outcomes.
Case Studies and Clinical Findings
A review of clinical trials involving dabigatran has highlighted the importance of monitoring for adverse effects associated with both the drug and its impurities. For instance:
- RE-LY Trial : This pivotal trial demonstrated that dabigatran effectively reduced stroke risk in patients with atrial fibrillation compared to warfarin. However, adverse effects such as gastrointestinal disturbances were noted at higher rates among patients receiving dabigatran .
- Post-Marketing Surveillance : Reports have indicated rare instances of liver injury associated with dabigatran use; however, no direct correlation with specific impurities has been established . Continuous monitoring is essential to evaluate long-term safety.
Properties
CAS No. |
211915-07-0 |
---|---|
Molecular Formula |
C36H45N7O5 |
Molecular Weight |
655.8 g/mol |
IUPAC Name |
ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46) |
InChI Key |
HEJZABCHPVKGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.